molecular formula C20H18N4O3 B2826093 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034432-95-4

4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No. B2826093
CAS RN: 2034432-95-4
M. Wt: 362.389
InChI Key: LOVOKTAHHTVBHE-UHFFFAOYSA-N
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Description

The compound 4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a synthetic molecule that has attracted significant attention in scientific research. The compound is commonly referred to as QPP and has been found to exhibit promising biological activities, making it a subject of interest in the development of new drugs. In

Scientific Research Applications

Oxidation and Chemical Reactivity

Quinolone derivatives, which share structural similarities with the compound of interest, are explored for their chemical reactivity and biological activities. The oxidation of quinolones with peracids has been studied, revealing insights into the formation of nitroxide radicals and their chemical behavior (Staško et al., 2014).

Synthesis and Catalysis

Research on the cyclization of lithiated pyridine and quinoline carboxamides highlights the synthesis of polycyclic heterocycles, including pyrrolopyridines and spirocyclic beta-lactams, indicating the compound’s relevance in synthetic chemistry (Clayden et al., 2005).

Biological Screening

Studies on metal oxalato complexes with heterocyclic amines, including quinoline, showcase their antifungal activities against multidrug-resistant pathogens, suggesting potential biomedical applications (Varshney & Sharma, 2016).

Palladium-Catalyzed Reactions

Palladium-catalyzed oxidative acetoxylation using quinoline-2-carbonyl-protected derivatives demonstrates the compound’s utility in facilitating the synthesis of hydroxymethylaniline derivatives, relevant for pharmaceutical synthesis (Ju et al., 2013).

Antimicrobial Potential

The synthesis and antimicrobial evaluation of quinoline derivatives, including their interactions with DNA, underline the compound’s potential in drug discovery and development against bacterial infections (Bello et al., 2017).

properties

IUPAC Name

4-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c21-19(25)18-11-14(7-9-22-18)27-15-8-10-24(12-15)20(26)17-6-5-13-3-1-2-4-16(13)23-17/h1-7,9,11,15H,8,10,12H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOKTAHHTVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(Quinoline-2-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

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